Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
“Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate” is a complex organic compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate” are complex and often involve the use of heterocyclic scaffolds . These reactions allow a greater chance of generating structural diversity .Scientific Research Applications
- Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
- The compound’s pyrrolidine-thiophene hybrid structure suggests anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Investigating its interactions with key inflammatory mediators is crucial .
- Preliminary studies indicate that Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate possesses antimicrobial activity. Researchers have evaluated its effects against bacteria, fungi, and even drug-resistant strains. Further optimization and structure-activity relationship (SAR) studies are essential .
- The compound’s unique structure may confer neuroprotective properties. Researchers have explored its potential in models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Understanding its interactions with neuronal targets is critical for therapeutic development .
- Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate can exhibit distinct biological profiles. Investigating their binding modes to enantioselective proteins (e.g., receptors, enzymes) is essential for drug design .
- Researchers have used this scaffold as a starting point for designing novel compounds. Synthetic strategies include ring construction from various precursors or functionalization of preformed pyrrolidine rings. These efforts aim to create derivatives with improved pharmacokinetic properties and target selectivity .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Applications
Neuroprotective Effects
Enantioselective Protein Binding
Chemical Biology and Medicinal Chemistry
Future Directions
properties
IUPAC Name |
methyl 3-thiophen-3-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)11-4-2-8(6-11)9-3-5-14-7-9/h3,5,7-8H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRMGUVOPGFSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate |
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